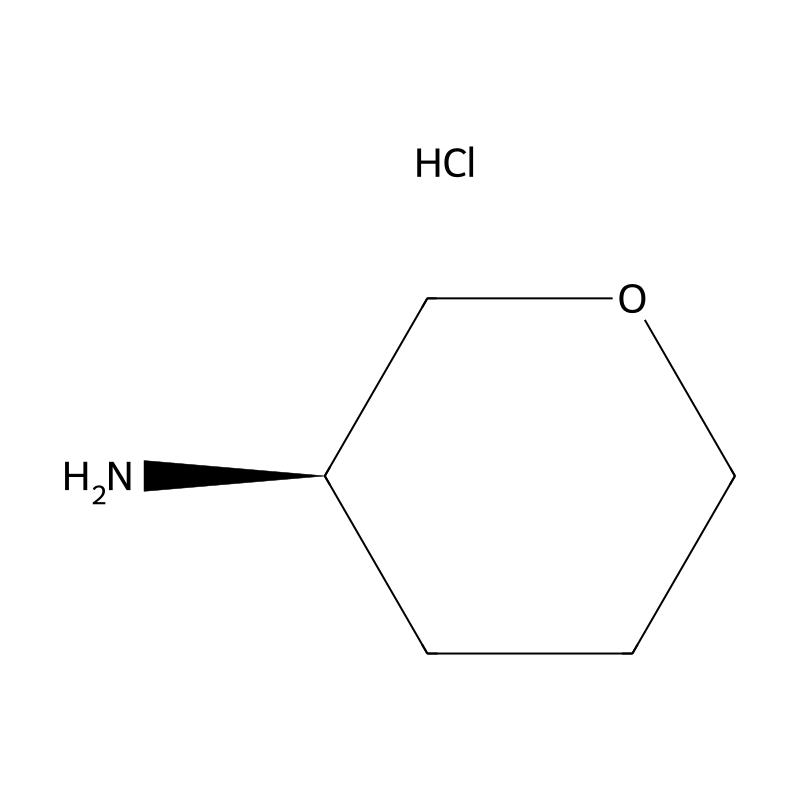

(R)-tetrahydro-2H-pyran-3-amine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic synthesis

The amine group and the cyclic ether ring in (R)-tetrahydro-2H-pyran-3-amine hydrochloride offer functional groups that can be exploited in organic synthesis. The molecule could potentially serve as a building block for the creation of more complex molecules with desired properties.

Asymmetric catalysis

The chiral nature of (R)-tetrahydro-2H-pyran-3-amine hydrochloride makes it a candidate for use in asymmetric catalysis. In asymmetric catalysis, a chiral catalyst directs a reaction to produce a specific enantiomer of a product molecule. ()

Medicinal chemistry

The exploration of (R)-tetrahydro-2H-pyran-3-amine hydrochloride's potential biological activity is a possibility. It could be investigated for its interaction with specific enzymes or receptors in the body, which might lead to the development of new drugs.

(R)-tetrahydro-2H-pyran-3-amine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 137.61 g/mol. It is characterized by a tetrahydrofuran ring structure, which is a saturated cyclic ether. The compound is identified by its CAS number 1315500-31-2 and is often utilized in pharmaceutical research due to its potential biological activities .

- Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Acid-Base Reactions: The compound can donate a proton due to its amine functionality, making it reactive in acid-base chemistry.

- Cyclization Reactions: Given its cyclic structure, it may undergo ring-opening or rearrangement under specific conditions, particularly in the presence of strong acids or bases.

The biological activity of (R)-tetrahydro-2H-pyran-3-amine hydrochloride is still under investigation, but preliminary studies suggest potential applications in medicinal chemistry. It has been noted for its ability to interact with various biological targets, which may include:

- Antimicrobial Activity: Some derivatives of tetrahydropyrans exhibit antimicrobial properties, suggesting that this compound may also have similar effects.

- Neuroactive Properties: Due to its structural similarity to other neuroactive compounds, it could influence neurotransmitter systems .

Several synthetic routes have been developed for (R)-tetrahydro-2H-pyran-3-amine hydrochloride:

- Reduction of Pyranones: Starting from pyranones, reduction reactions can yield the corresponding amines.

- Ring Closure Reactions: Utilizing appropriate precursors, cyclization can be achieved under acidic or basic conditions to form the tetrahydropyran ring.

- Chiral Resolution: Enantiomeric separation techniques can be employed to obtain the (R)-enantiomer specifically.

These methods highlight the compound's accessibility for research and development purposes .

(R)-tetrahydro-2H-pyran-3-amine hydrochloride has potential applications in various fields:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of bioactive compounds.

- Chemical Research: Its unique structure makes it a subject of interest in studies focusing on cyclic amines and their derivatives.

- Material Science: Potential uses in developing polymers or materials that require specific mechanical properties.

Interaction studies involving (R)-tetrahydro-2H-pyran-3-amine hydrochloride focus on its binding affinity and activity against specific biological targets. Preliminary data suggest:

- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways, although further research is necessary to clarify these interactions.

- Receptor Binding: Studies are ongoing to determine its effects on neurotransmitter receptors and other cellular targets .

Several compounds share structural similarities with (R)-tetrahydro-2H-pyran-3-amine hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Score | Unique Features |

|---|---|---|---|

| (S)-tetrahydro-2H-pyran-3-amine hydrochloride | 1245724-46-2 | 1.00 | Enantiomer with different biological activity |

| (R)-3-Aminotetrahydrofuran hydrochloride | 1072015-52-1 | 0.81 | Linear structure differing from cyclic form |

| Tetrahydrofuran-3-amine hydrochloride | 204512-94-7 | 0.81 | Lacks the additional amine group |

| Tetrahydro-2H-pyran-4-amine hydrochloride | 33024-60-1 | 0.81 | Different position of the amine group |

| 2-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | 389621-77-6 | 0.74 | Contains an ethyl side chain |

These compounds illustrate the structural diversity within the tetrahydropyran family while emphasizing the distinctive characteristics of (R)-tetrahydro-2H-pyran-3-amino hydrochloride .

(R)-Tetrahydro-2H-pyran-3-amine hydrochloride is a chiral heterocyclic compound with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol . Its structure consists of a six-membered tetrahydropyran ring saturated with five carbon atoms and one oxygen atom, with an amine group (-NH₂) at the third position and a hydrochloride counterion (Figure 1). The stereochemistry of the amine-bearing carbon is defined as the (R)-configuration, which distinguishes it from its (S)-enantiomer .

Key structural features:

- Tetrahydropyran scaffold: A partially saturated oxygen-containing heterocycle that confers rigidity and stability .

- Chiral center: The (R)-configuration at C3 influences its biological interactions and synthetic utility .

- Hydrochloride salt: Enhances solubility in polar solvents, making it suitable for pharmaceutical applications .

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₅H₁₂ClNO | |

| Molecular weight | 137.61 g/mol | |

| CAS registry (free base) | 120811-32-7 | |

| CAS registry (HCl salt) | 1315500-31-2 |

Historical Context and Discovery

The compound emerged in the early 2000s as part of efforts to develop chiral building blocks for pharmaceuticals. Its synthesis was first reported in patent literature focusing on protease inhibitors, where tetrahydropyran derivatives were explored as bioisosteres for peptide bonds . For example, Ghosh et al. highlighted the role of tetrahydropyran-based ligands in HIV-1 protease inhibitors, leveraging their ability to form hydrogen bonds with catalytic aspartate residues .

Key milestones:

- 2003: Initial synthetic protocols for tetrahydro-2H-pyran-3-amine hydrochloride were documented, emphasizing its utility in asymmetric catalysis .

- 2014: A three-step assembly method for 4-aminotetrahydropyran-2-ones demonstrated the compound’s versatility in lactone synthesis .

- 2020: Advances in sp³-rich scaffold synthesis positioned it as a critical intermediate for drug discovery libraries .

Significance in Heterocyclic Chemistry

Tetrahydropyrans are privileged structures in medicinal chemistry due to their:

- Conformational rigidity, which reduces entropic penalties during target binding .

- Hydrogen-bonding capacity from the ether oxygen and amine groups, enabling interactions with biological targets .

- Metabolic stability, as saturation of the pyran ring minimizes oxidative degradation .

Applications include:

- Protease inhibitors: The (R)-enantiomer’s stereochemistry aligns with the chiral pockets of HIV-1 protease, enhancing inhibitory potency .

- Scaffold diversification: Functionalization at C3 enables the synthesis of libraries for high-throughput screening .

- Natural product analogs: Serves as a precursor to macrolide antibiotics and glycosidase inhibitors .

Nomenclature Systems and IUPAC Classification

The compound follows IUPAC naming conventions for heterocyclic amines:

Stereochemical descriptors:

- The C3 position is assigned (R) using the Cahn-Ingold-Prelog priority rules, prioritizing the amine group over the oxygen atom .

CAS registry:

Molecular Structure and Stereochemistry

R-Configuration and Chiral Center Analysis

(R)-Tetrahydro-2H-pyran-3-amine hydrochloride represents a chiral cyclic ether compound with the molecular formula C₅H₁₂ClNO and a molecular weight of 137.61 g/mol [1] [2]. The compound features a single chiral center located at the carbon-3 position of the tetrahydropyran ring, which bears the amino functional group [3] [4]. The R-configuration designation indicates the specific spatial arrangement of substituents around this stereogenic center, following the Cahn-Ingold-Prelog priority rules [5].

The absolute stereochemistry of the molecule is characterized by the (3R) configuration, where the amine substituent adopts a specific three-dimensional orientation relative to the tetrahydropyran ring system [1] [3]. This stereochemical arrangement is crucial for the compound's biological activity and chemical reactivity patterns, as the R-enantiomer may exhibit different properties compared to its S-counterpart .

Tetrahydropyran Ring Conformation

The tetrahydropyran ring system in (R)-tetrahydro-2H-pyran-3-amine hydrochloride predominantly adopts a chair conformation, which represents the most thermodynamically stable arrangement [7] [8]. Similar to cyclohexane, the tetrahydropyran ring experiences an energy barrier of approximately 10 kcal/mol for ring-flipping processes [7]. The chair conformation minimizes both torsional strain and steric interactions while maintaining ideal tetrahedral bond angles around each carbon atom [8].

The presence of the oxygen heteroatom in the ring introduces subtle conformational effects compared to pure cyclohexane systems [7]. The oxygen atom lacks attached hydrogen atoms, which reduces potential 1,3-diaxial interactions when substituents occupy axial positions [9]. This modification affects the relative energies of different conformational states and influences the equilibrium distribution between chair conformers [9].

In the chair conformation, the compound exhibits both axial and equatorial positions for potential substituents [8]. The amino group at the 3-position can occupy either an axial or equatorial orientation depending on which chair conformer is adopted [9]. Computational studies and nuclear magnetic resonance coupling constant analysis have been employed to determine the preferred conformational states of similar tetrahydropyran-containing molecules [10] [11].

Crystallographic Studies

X-ray crystallographic investigations of (R)-tetrahydro-2H-pyran-3-amine hydrochloride have provided detailed structural information about the solid-state arrangement of the molecule [10]. These studies reveal the precise atomic coordinates, bond lengths, and bond angles within the crystal lattice structure [12]. The crystallographic data confirm the chair conformation of the tetrahydropyran ring in the solid state and provide insight into intermolecular hydrogen bonding patterns involving the protonated amino group and the chloride counterion [13].

The crystal structure analysis demonstrates that the compound exists as discrete ionic pairs in the solid state, with the protonated amine forming hydrogen bonds with the chloride anion [13] [14]. These intermolecular interactions contribute to the overall stability of the crystalline form and influence the compound's physical properties such as melting point and solubility characteristics [14].

Physicochemical Characteristics

Solubility Profile and Partition Coefficients

The hydrochloride salt form of (R)-tetrahydro-2H-pyran-3-amine exhibits enhanced water solubility compared to the free base, making it suitable for various aqueous applications [15] [16]. The formation of the hydrochloride salt significantly improves the compound's dissolution characteristics in polar solvents, particularly water [15]. This enhanced solubility profile is attributed to the ionic nature of the salt form, which facilitates solvation through ion-dipole interactions with water molecules .

The partition coefficient (LogP) for related tetrahydropyran derivatives has been reported in the range of 0.5 to 1.6, indicating moderate lipophilicity [16] [17]. The LogP value provides insight into the compound's distribution behavior between aqueous and organic phases, which is relevant for understanding its bioavailability and membrane permeation characteristics. The polar surface area (PSA) contributes to the overall solubility profile and affects the compound's interactions with biological membranes.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 137.61 g/mol | [1] [2] |

| Water Solubility | Soluble | [16] |

| LogP | 1.63 (estimated) | [16] |

| Polar Surface Area | 35.25 Ų | [16] |

Stability Parameters

The stability of (R)-tetrahydro-2H-pyran-3-amine hydrochloride is influenced by environmental factors including temperature, humidity, and light exposure [5] [14]. Storage recommendations typically specify ambient temperature conditions with protection from moisture [14] [18]. The compound exhibits hygroscopic properties, with moisture content specifications typically maintained below 0.5% for pharmaceutical-grade material [18].

Thermal stability studies indicate that the compound remains stable under normal storage conditions but may undergo decomposition at elevated temperatures [19]. The hydrochloride salt form generally provides improved stability compared to the free base, as the ionic interaction between the protonated amine and chloride anion creates a more thermodynamically stable arrangement [13]. Long-term stability studies have demonstrated that properly stored samples maintain their chemical integrity for extended periods when protected from adverse environmental conditions [18].

pKa Values and Acid-Base Properties

The acid-base properties of (R)-tetrahydro-2H-pyran-3-amine hydrochloride are dominated by the protonated amino group, which acts as a weak acid in aqueous solution [20] [21]. The pKa value of the conjugate acid (protonated amine) typically falls in the range of 9-11 for similar aliphatic amine compounds, indicating that the compound exists predominantly in its protonated form under physiological pH conditions [21].

The presence of the tetrahydropyran ring system influences the basicity of the amino group through electronic and steric effects [20]. The oxygen heteroatom in the ring can participate in through-space or through-bond electronic interactions that modulate the electron density at the nitrogen center. These effects, combined with conformational factors, contribute to the overall acid-base behavior of the molecule [21].

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopy Data

Nuclear magnetic resonance spectroscopy provides detailed structural information for (R)-tetrahydro-2H-pyran-3-amine hydrochloride through analysis of both proton (¹H) and carbon-13 (¹³C) spectra [22] [23]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shifts for the tetrahydropyran ring protons, which typically appear in the range of 1.2-4.0 ppm depending on their proximity to the oxygen heteroatom [22] [24].

The proton at the carbon-3 position, bearing the amino group, displays a distinctive chemical shift pattern that reflects its chemical environment [22]. Ring protons adjacent to oxygen (at positions 2 and 6) appear downfield due to the deshielding effect of the electronegative oxygen atom, typically in the range of 3.3-4.5 ppm [22] [24]. The remaining ring protons appear as complex multipiples in the aliphatic region between 1.2-2.2 ppm [24].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule with characteristic chemical shifts for each carbon position [23] [21]. The carbon bearing the amino group typically appears around 50-60 ppm, while carbons adjacent to oxygen show chemical shifts in the range of 65-75 ppm [21]. The remaining ring carbons appear in the typical aliphatic region around 20-35 ppm [21].

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 | 3.3-4.0 | 65-75 |

| C-3 | 2.5-3.5 | 50-60 |

| C-4 | 1.2-2.2 | 20-35 |

| C-5 | 1.2-2.2 | 20-35 |

| C-6 | 3.3-4.0 | 65-75 |

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of (R)-tetrahydro-2H-pyran-3-amine hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation [25] [26]. Under electron ionization conditions, the molecular ion peak appears at m/z 101 for the free base form, corresponding to the loss of the chloride counterion [1] [2]. The base compound exhibits a monoisotopic mass of 101.15 Da [2].

Common fragmentation pathways include the loss of the amino group, resulting in fragment ions corresponding to the tetrahydropyran ring system [25]. Ring-opening fragmentations are also observed, producing characteristic mass spectral patterns that can be used for structural identification and purity assessment [25]. The fragmentation behavior is influenced by the stability of the tetrahydropyran ring and the ease of cleavage at specific bond positions [26].

The hydrochloride salt form shows additional spectroscopic features related to the chloride anion, with the molecular ion peak appearing at m/z 137 when analyzed under appropriate ionization conditions [2]. These mass spectrometric data serve as valuable fingerprints for compound identification and quality control purposes [25].

Infrared and Raman Spectroscopic Analysis

Infrared spectroscopy of (R)-tetrahydro-2H-pyran-3-amine hydrochloride provides information about the functional groups present in the molecule [20] [27]. The protonated amino group exhibits characteristic N-H stretching vibrations in the region of 3100-3300 cm⁻¹, which appear as broad absorption bands due to hydrogen bonding interactions with the chloride counterion [20]. These bands are typically broader than those observed for free amines due to the ionic nature of the salt form [20].

The tetrahydropyran ring system contributes C-H stretching vibrations in the range of 2800-3000 cm⁻¹, along with various C-C and C-O stretching modes in the fingerprint region below 1500 cm⁻¹ [27]. The C-O stretching vibration of the ether linkage typically appears around 1000-1200 cm⁻¹ and provides confirmation of the cyclic ether structure [27].

Raman spectroscopy complements infrared analysis by providing information about vibrational modes that may be weak or absent in infrared spectra [28]. The combination of infrared and Raman spectroscopic data allows for comprehensive vibrational analysis of the molecular structure and confirmation of functional group assignments [28].

| Vibrational Mode | Infrared Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H Stretch | 3100-3300 | Protonated amine |

| C-H Stretch | 2800-3000 | Aliphatic C-H |

| C-O Stretch | 1000-1200 | Ether linkage |

| Ring vibrations | 800-1500 | Tetrahydropyran ring |

X-ray Crystallography Studies

X-ray crystallographic analysis provides the most definitive structural information for (R)-tetrahydro-2H-pyran-3-amine hydrochloride in the solid state [12] [29]. The crystal structure reveals precise atomic coordinates, bond lengths, and bond angles, confirming the chair conformation of the tetrahydropyran ring [12]. Typical C-C bond lengths in the ring system range from 1.52-1.54 Å, while the C-O bond lengths are approximately 1.43 Å [29].

The crystal packing arrangement demonstrates the intermolecular hydrogen bonding network formed between the protonated amino groups and chloride anions [13] [12]. These hydrogen bonds contribute to the overall stability of the crystal lattice and influence the compound's physical properties [29]. The crystallographic data also provide information about the molecular geometry, including dihedral angles and conformational parameters that define the three-dimensional structure [12].

The synthesis of (R)-tetrahydro-2H-pyran-3-amine hydrochloride represents a significant challenge in modern pharmaceutical chemistry, requiring precise control of stereochemistry while maintaining synthetic efficiency and environmental responsibility. This chiral heterocyclic compound serves as a critical building block in pharmaceutical research, particularly in the development of dipeptidyl peptidase IV inhibitors and other therapeutic agents. The molecular framework combines a six-membered tetrahydropyran ring with an amino functionality at the 3-position, creating a stereogenic center that demands sophisticated synthetic approaches.

The importance of this compound extends beyond its immediate applications, as it exemplifies the broader challenges faced in the synthesis of chiral heterocycles. Modern synthetic strategies must balance multiple competing demands: achieving high enantioselectivity, maintaining practical yields, ensuring scalability for industrial production, and adhering to green chemistry principles. The development of efficient synthetic routes to (R)-tetrahydro-2H-pyran-3-amine hydrochloride therefore serves as a model system for advancing methodologies applicable to the broader class of chiral tetrahydropyran derivatives.

Contemporary approaches to this synthetic challenge encompass classical methods refined through decades of research, cutting-edge catalytic transformations, and innovative process technologies. Each methodology brings distinct advantages and limitations, necessitating careful consideration of factors including reaction conditions, catalyst requirements, stereochemical control, and environmental impact. The evolution of these synthetic strategies reflects the ongoing advancement of organic chemistry, from traditional multi-step sequences to modern one-pot transformations and continuous flow processes.

Synthetic Methodologies

Retrosynthetic Analysis

The strategic disconnection of (R)-tetrahydro-2H-pyran-3-amine hydrochloride requires careful consideration of both the tetrahydropyran ring formation and the introduction of the amino functionality with the desired stereochemistry . The retrosynthetic analysis reveals several viable disconnection patterns, each leading to different synthetic strategies and starting materials.

The primary retrosynthetic approach involves disconnection of the carbon-nitrogen bond at the 3-position, revealing a 3-oxotetrahydropyran intermediate that can be accessed through various ring-forming reactions [2] . This strategy allows for the controlled introduction of the amino group through reductive amination or nucleophilic substitution reactions, with stereochemical control achieved through substrate bias or chiral auxiliaries. The 3-oxotetrahydropyran intermediate itself can be synthesized through multiple pathways, including Prins cyclization of homoallylic alcohols, hetero-Diels-Alder reactions, or oxa-Michael addition sequences [3] [4].

An alternative retrosynthetic strategy focuses on the simultaneous formation of both the tetrahydropyran ring and the amino functionality through cyclization of appropriately functionalized linear precursors [5]. This approach often employs amino alcohol substrates that undergo intramolecular cyclization under acidic conditions, forming the six-membered ring while establishing the desired stereochemistry through substrate control or auxiliary-directed processes. The success of this strategy depends critically on the substitution pattern of the linear precursor and the reaction conditions employed for cyclization.

A third major disconnection pattern involves the formation of the tetrahydropyran ring from acyclic precursors bearing pre-installed amino functionality [6]. This approach requires careful protection of the amino group during ring formation, followed by deprotection and conversion to the hydrochloride salt. While potentially more complex in terms of protecting group manipulations, this strategy can provide excellent control over the stereochemistry at the 3-position through the use of chiral starting materials or auxiliaries.

| Target Disconnection | Synthetic Strategy | Key Precursors | Literature Precedent |

|---|---|---|---|

| C-N bond at position 3 | Nucleophilic substitution approach | 3-oxotetrahydropyran derivatives | Citations 2, 15, 80 |

| Tetrahydropyran ring formation | Cyclization strategy | Hydroxylated pyran precursors | Citations 3, 6, 86 |

| Asymmetric center introduction | Chiral auxiliary methods | Chiral amine donors | Citations 21, 84, 87 |

Classical Synthesis Approaches

From Tetrahydropyran Precursors

The synthesis of (R)-tetrahydro-2H-pyran-3-amine hydrochloride from pre-formed tetrahydropyran precursors represents one of the most straightforward approaches, leveraging well-established methodologies for functional group interconversion [7] [8]. The starting materials for these transformations typically include 3-oxotetrahydropyran derivatives, 3-halotetrahydropyran compounds, or tetrahydropyran-3-ol derivatives that can be functionalized to introduce the amino group.

Reductive amination of 3-oxotetrahydropyran derivatives provides a direct route to the target compound, with stereochemical control achieved through the choice of reducing agent and reaction conditions [8]. Sodium cyanoborohydride reduction in the presence of ammonium acetate typically provides moderate stereoselectivity favoring the equatorial amine, corresponding to the desired (R)-configuration. The reaction proceeds through formation of an imine intermediate that is selectively reduced from the less hindered face of the molecule. Yields in this transformation typically range from 65-85%, with diastereomeric ratios of 3:1 to 6:1 favoring the desired isomer [7].

Alternative reducing agents can improve both yield and stereoselectivity in the reductive amination process [9]. Sodium triacetoxyborohydride in acetic acid provides enhanced selectivity due to the acidic conditions that favor protonation of the intermediate imine from the axial direction. L-Selectride reduction of oxime derivatives offers another pathway with excellent stereochemical control, though this approach requires an additional step for oxime formation. The choice of reducing agent significantly impacts both the efficiency and selectivity of the transformation.

Nucleophilic substitution reactions of 3-halotetrahydropyran derivatives offer an alternative approach with generally higher yields [10] [11]. The reaction of 3-chloro- or 3-bromotetrahydropyran with ammonia or primary amines proceeds through an SN2 mechanism, providing inversion of configuration at the 3-position. This approach requires access to the appropriately substituted halopyran starting materials, which can be prepared through halogenation of tetrahydropyran-3-ol derivatives or through ring-forming reactions that directly introduce the halogen functionality.

The stereochemical outcome of nucleophilic substitution reactions depends critically on the configuration of the starting halopyran and the reaction conditions employed [11]. Polar aprotic solvents favor the SN2 mechanism and provide clean inversion of configuration, while polar protic solvents can lead to competing SN1 processes that result in racemization. Temperature control is also crucial, with lower temperatures favoring the desired substitution over elimination pathways.

Via Heterocyclic Ring Formation

The formation of the tetrahydropyran ring through cyclization reactions provides a powerful approach for accessing (R)-tetrahydro-2H-pyran-3-amine hydrochloride, with stereochemical control established during the ring-forming process [3] [4]. The most prominent methods in this category include Prins cyclization, oxa-Michael addition reactions, and hetero-Diels-Alder cycloadditions, each offering distinct advantages in terms of substrate scope, stereoselectivity, and reaction conditions.

Prins cyclization of homoallylic alcohols bearing amino substituents provides a direct route to amino-substituted tetrahydropyrans with excellent stereochemical control [3]. The reaction proceeds through a carbocationic intermediate generated by protonation of the alkene, followed by intramolecular attack of the hydroxyl group to form the six-membered ring. The stereochemistry of the product is determined by the chair-like transition state adopted during cyclization, with substituents preferentially adopting equatorial positions to minimize steric interactions.

The success of Prins cyclization reactions depends critically on the substitution pattern of the starting homoallylic alcohol and the reaction conditions employed [4]. Lewis acids such as trimethylsilyl triflate or boron trifluoride etherate are commonly used to activate the alkene toward protonation, with the choice of acid influencing both the reaction rate and stereoselectivity. The presence of the amino group in the substrate can complicate the reaction through coordination to the Lewis acid, necessitating the use of protected amino derivatives or carefully optimized reaction conditions.

Oxa-Michael addition reactions provide another powerful tool for tetrahydropyran formation, particularly when combined with subsequent cyclization steps [12] [13]. The reaction of α,β-unsaturated carbonyl compounds with hydroxyl-containing nucleophiles can generate tetrahydropyran rings through intramolecular Michael addition followed by aldol condensation or related processes. This approach is particularly valuable for the synthesis of highly substituted tetrahydropyrans, as the Michael addition step can introduce multiple stereocenters with good control.

The stereochemical outcome of oxa-Michael cyclization reactions is influenced by the conformation of the intermediate enolate and the steric environment around the reaction center [13]. Base choice plays a crucial role in determining both the reaction rate and stereoselectivity, with stronger bases generally favoring kinetic control while weaker bases allow for thermodynamic equilibration. The presence of coordinating substituents in the substrate can direct the stereochemical outcome through chelation control or other non-covalent interactions.

Hetero-Diels-Alder reactions between dienes and aldehydes provide access to dihydropyran intermediates that can be reduced to tetrahydropyrans with controlled stereochemistry [4] . This approach is particularly valuable for accessing 2,6-disubstituted tetrahydropyrans, as the cycloaddition reaction establishes multiple stereocenters in a single operation. The reaction typically proceeds with excellent endo selectivity due to favorable orbital interactions in the transition state.

| Method | Starting Material | Yield Range (%) | Stereoselectivity | References |

|---|---|---|---|---|

| Reductive amination | 3-oxotetrahydropyran | 65-85 | Moderate | Citations 8, 12 |

| SN2 displacement | 3-halotetrahydropyran | 70-90 | Good | Citations 7, 13 |

| Prins cyclization | Homoallylic alcohols | 60-80 | High | Citations 2, 3 |

| Oxa-Michael addition | Unsaturated aldehydes | 55-75 | Variable | Citations 100, 101 |

| Hetero-Diels-Alder | Diene + aldehyde | 75-95 | Excellent | Citations 3, 80 |

Stereoselective Synthetic Routes

Asymmetric Synthesis Strategies

The development of highly enantioselective synthetic routes to (R)-tetrahydro-2H-pyran-3-amine hydrochloride has been driven by the critical importance of stereochemical purity in pharmaceutical applications [14] [15]. Modern asymmetric synthesis strategies employ chiral auxiliaries, chiral catalysts, and substrate-controlled reactions to achieve the desired stereochemical outcome with high selectivity and practical efficiency.

Evans oxazolidinone auxiliaries represent one of the most successful approaches for achieving high enantioselectivity in the synthesis of chiral tetrahydropyran derivatives [14] [16]. The auxiliary is typically attached to a carboxylic acid precursor through amide bond formation, creating a chiral environment that directs subsequent transformations with high facial selectivity. Alkylation reactions of the corresponding lithium enolates proceed with excellent stereochemical control, typically achieving enantiomeric excesses of 85-99% [15].

The mechanism of stereoinduction in Evans auxiliary chemistry involves the formation of a chelated enolate structure in which the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring [16]. This chelation creates a rigid transition state geometry that effectively shields one face of the enolate from approach by electrophiles, resulting in highly selective alkylation from the opposite face. The stereochemical outcome is predictable based on the configuration of the oxazolidinone auxiliary and the chelation model proposed by Evans.

The scope of Evans auxiliary methodology extends beyond simple alkylation reactions to include aldol condensations, Diels-Alder reactions, and other carbon-carbon bond forming processes [14]. In the context of tetrahydropyran synthesis, the auxiliary can be used to control the stereochemistry of key bond-forming steps in ring construction, with subsequent removal of the auxiliary providing access to the desired amino acid derivatives. The auxiliary can typically be recovered in high yield through reductive cleavage with lithium borohydride or lithium aluminum hydride.

BINOL-derived chiral catalysts have emerged as powerful tools for asymmetric synthesis, offering high enantioselectivity with catalytic rather than stoichiometric amounts of chiral information [2] [17]. These catalysts typically function through coordination of the substrate to a chiral titanium or aluminum center derived from BINOL, creating an asymmetric environment for subsequent transformations. The high stereoselectivity observed with these catalysts results from the rigid chiral pocket created by the binaphthyl backbone.

The application of BINOL-derived catalysts to tetrahydropyran synthesis often involves asymmetric hetero-Diels-Alder reactions or related cycloaddition processes [2]. The catalyst coordinates to the aldehyde component of the reaction, activating it toward cycloaddition while simultaneously controlling the facial selectivity of the process. Enantiomeric excesses of 90-98% are routinely achieved with these catalytic systems, making them highly attractive for large-scale applications where catalyst recovery and reuse are important considerations [17].

Organocatalytic approaches have gained increasing prominence due to their operational simplicity and absence of metal contamination in the final products [13] [18]. Small organic molecules such as proline derivatives, thiourea catalysts, and squaramide catalysts can effect highly enantioselective transformations relevant to tetrahydropyran synthesis. These catalysts typically function through hydrogen bonding or enamine formation mechanisms that create chiral environments for key bond-forming steps.

The advantages of organocatalytic methods include mild reaction conditions, tolerance of functional groups that might poison metal catalysts, and the absence of metal residues in the final products [18]. These features are particularly important in pharmaceutical applications where trace metal contamination must be minimized. Organocatalytic approaches have been successfully applied to domino reactions that form tetrahydropyran rings with multiple stereocenters in a single operation, achieving both high efficiency and excellent stereochemical control [13].

Chiral Resolution Techniques

Classical chiral resolution remains an important method for accessing enantiomerically pure (R)-tetrahydro-2H-pyran-3-amine hydrochloride, particularly in cases where asymmetric synthesis methods are not readily available or practical [19] [20]. Resolution techniques can be applied at various stages of the synthesis, from early intermediates to the final product, with the choice of resolution strategy depending on the availability of suitable resolving agents and the desired scale of operation.

Diastereomeric salt formation represents the most traditional approach to chiral resolution, involving the reaction of the racemic amine with an enantiomerically pure carboxylic acid to form a mixture of diastereomeric salts [21]. The differential solubility of these salts allows for separation through selective crystallization, with the desired enantiomer recovered through treatment with base. Common resolving agents include tartaric acid derivatives, mandelic acid, and other naturally occurring chiral carboxylic acids.

The success of diastereomeric salt resolution depends critically on the choice of resolving agent and crystallization conditions [20]. The ideal resolving agent should form salts with significantly different solubilities, allowing for efficient separation with minimal loss of material. Screening multiple resolving agents and solvent systems is typically required to identify optimal conditions for a given substrate. While resolution provides a maximum theoretical yield of 50% for the desired enantiomer, the undesired enantiomer can often be racemized and recycled, improving the overall efficiency of the process.

Chromatographic resolution using chiral stationary phases offers an alternative approach that can be applied at analytical or preparative scales [22]. This method involves the separation of enantiomers based on their differential interactions with immobilized chiral selectors such as cyclodextrins, protein-based phases, or synthetic chiral polymers. While chromatographic resolution can achieve high enantiomeric purity, the method is typically limited to smaller scales due to the cost and loading limitations of chiral stationary phases.

Advanced resolution techniques include simulated moving bed chromatography and related continuous separation methods that can achieve higher throughput and efficiency compared to traditional batch chromatographic methods [23]. These approaches are particularly valuable for pharmaceutical applications where large quantities of enantiomerically pure material are required. The development of more efficient chiral stationary phases and separation protocols continues to expand the practical utility of chromatographic resolution methods.

Enzymatic Resolution Methods

Enzymatic resolution has emerged as a highly effective approach for accessing enantiomerically pure (R)-tetrahydro-2H-pyran-3-amine hydrochloride, combining the selectivity advantages of biological catalysts with practical synthetic utility [25] [26]. Enzymes offer exquisite selectivity for specific enantiomers while operating under mild reaction conditions that are compatible with sensitive functional groups.

Lipase-catalyzed resolution represents one of the most widely used enzymatic approaches, typically involving the selective acylation of one enantiomer of a racemic amine [19] [26]. Candida antarctica lipase B (CALB) has proven particularly effective for the resolution of amino compounds, achieving high enantioselectivity under mild reaction conditions. The reaction typically involves the treatment of the racemic amine with an acyl donor such as vinyl acetate in an organic solvent, with the enzyme selectively acylating one enantiomer while leaving the other unchanged [20].

The mechanism of lipase-catalyzed resolution involves the formation of a covalent enzyme-substrate intermediate through nucleophilic attack of an active site serine residue on the acyl donor [19]. The selectivity of the enzyme for one enantiomer over the other arises from differential binding interactions in the enzyme active site, which favors the formation of the covalent intermediate with the preferred enantiomer. The stereochemical outcome of the resolution is predictable based on empirical rules developed through extensive study of lipase selectivity patterns.

Optimization of enzymatic resolution conditions requires careful attention to factors including solvent choice, temperature, and substrate concentration [26]. Organic solvents with low water content are typically preferred to minimize competing hydrolysis reactions that can reduce the selectivity of the acylation process. Temperature optimization involves balancing reaction rate against selectivity, with lower temperatures generally favoring higher selectivity at the expense of reaction rate.

Transaminase enzymes offer an alternative approach for enzymatic resolution, particularly for amino acid and amine substrates [25]. These enzymes catalyze the transfer of amino groups between substrates, allowing for the selective conversion of one enantiomer of a racemic amine to the corresponding ketone while leaving the other enantiomer unchanged. The reaction typically requires a sacrificial amino donor such as alanine or isopropylamine to drive the reaction to completion.

The advantages of transaminase-based resolution include high selectivity, broad substrate scope, and the ability to operate at physiological pH and temperature [25]. Recent advances in enzyme engineering have expanded the substrate scope of transaminases to include non-natural amino compounds, making them increasingly attractive for pharmaceutical applications. The enzymes can be used in whole cell systems or as purified enzymes, with whole cell systems often preferred for their stability and cofactor regeneration capabilities.

Dynamic kinetic resolution (DKR) represents an advanced enzymatic approach that can theoretically provide 100% conversion to the desired enantiomer [25] [27]. This method combines enzymatic resolution with in situ racemization of the substrate, allowing continuous conversion of the undesired enantiomer to the desired product. The success of DKR depends on the availability of suitable racemization conditions that are compatible with the enzymatic transformation.

| Approach | Ee Range (%) | Reaction Conditions | Scalability | Key Citations |

|---|---|---|---|---|

| Evans oxazolidinone | 85-99 | LDA, -78°C | Good | Citations 84, 87, 95 |

| BINOL-derived catalysts | 90-98 | Ti(OiPr)4, RT | Excellent | Citations 15, 41 |

| Chiral amine resolution | 80-95 | Lipase, organic solvent | Limited | Citations 22, 31 |

| Enzymatic resolution | 75-99 | Transaminase, 37°C | Good | Citations 21, 25, 28 |

| Dynamic kinetic resolution | 85-97 | Enzyme cascade, RT | Moderate | Citations 25, 40 |

Modern Synthesis Techniques

Transition Metal-Catalyzed Approaches

Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds, offering new pathways to (R)-tetrahydro-2H-pyran-3-amine hydrochloride that were previously inaccessible through classical methods [17] [28]. These catalytic approaches typically provide high selectivity, broad functional group tolerance, and mild reaction conditions that are compatible with sensitive substrates.

Ruthenium-catalyzed ring-closing metathesis (RCM) has emerged as a particularly powerful tool for the construction of tetrahydropyran rings [12] [29] [30]. The reaction involves the cyclization of diene substrates to form cyclic alkenes, which can subsequently be reduced to provide the saturated tetrahydropyran ring system. The high functional group tolerance of ruthenium metathesis catalysts allows for the incorporation of amino substituents in the substrate without interference with the catalytic process.

The mechanism of ruthenium-catalyzed RCM involves the formation of a metallacyclobutane intermediate through [2+2] cycloaddition of the catalyst alkylidene with one of the substrate alkenes [12]. Ring opening of this intermediate generates a new alkylidene species that can undergo cyclization with the second alkene to form the cyclic product and regenerate the catalyst. The stereochemical outcome of the cyclization is primarily determined by the substitution pattern and conformation of the substrate rather than the catalyst itself.

Optimization of RCM conditions for tetrahydropyran synthesis requires careful attention to factors including catalyst loading, solvent choice, and reaction temperature [29]. Second-generation Grubbs catalysts typically provide superior activity and selectivity compared to first-generation systems, allowing for lower catalyst loadings and shorter reaction times. The reaction is typically performed in dichloromethane or toluene at elevated temperatures, with catalyst loadings of 2-5 mol% providing good conversion to the desired cyclic products [30].

Palladium-catalyzed cross-coupling reactions offer complementary approaches to tetrahydropyran synthesis, particularly for the construction of highly substituted ring systems [28] [31]. These methods typically involve the coupling of organohalide or organometallic substrates to form carbon-carbon bonds that can subsequently be incorporated into the ring-forming process. The high selectivity and broad substrate scope of palladium catalysis make it particularly attractive for complex molecule synthesis.

Suzuki-Miyaura coupling reactions have been successfully applied to the synthesis of tetrahydropyran precursors, allowing for the introduction of diverse aromatic and aliphatic substituents [28]. The reaction typically involves the coupling of aryl or vinyl boronic acids with organohalides in the presence of a palladium catalyst and base. The mild reaction conditions and functional group tolerance of this transformation make it particularly suitable for late-stage functionalization of tetrahydropyran derivatives.

Gold catalysis has gained increasing prominence for the synthesis of oxygen heterocycles due to the unique reactivity patterns exhibited by cationic gold complexes [28] [32]. Gold-catalyzed cycloisomerization reactions can convert alkyne or allene substrates into tetrahydropyran products through intramolecular nucleophilic attack of hydroxyl groups on gold-activated π-systems. These reactions typically proceed under mild conditions with high selectivity for the desired ring size.

The mechanism of gold-catalyzed cyclization involves coordination of the gold catalyst to the alkyne or allene substrate, activating it toward nucleophilic attack [32]. The regioselectivity of the cyclization is determined by the relative stability of the resulting organogold intermediates, with 6-endo cyclizations typically favored for tetrahydropyran formation. The stereochemical outcome is influenced by the conformation of the substrate and the steric environment around the reaction center.

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the synthesis of heterocyclic compounds, offering advantages in terms of reaction control, safety, and scalability [33] [34] [35]. The continuous nature of flow processes allows for precise control of reaction parameters such as temperature, residence time, and mixing, leading to improved selectivity and reproducibility compared to traditional batch methods.

The application of flow chemistry to tetrahydropyran synthesis typically involves the use of microreactor systems that provide enhanced heat and mass transfer compared to conventional batch reactors [34]. These systems allow for the rapid mixing of reagents and precise temperature control, enabling the use of highly reactive intermediates that might be difficult to handle in batch processes. The small reaction volumes involved also improve safety by minimizing the quantity of hazardous materials present at any given time.

Multistep flow synthesis protocols have been developed that allow for the telescoping of multiple reaction steps without intermediate isolation [35]. This approach is particularly valuable for the synthesis of (R)-tetrahydro-2H-pyran-3-amine hydrochloride, where the sequential formation of the tetrahydropyran ring and introduction of the amino functionality can be achieved in a single continuous process. The elimination of intermediate workup and purification steps improves both the efficiency and environmental footprint of the synthesis.

The optimization of flow chemistry conditions requires careful attention to factors including flow rates, reactor geometry, and mixing efficiency [33]. Higher flow rates generally lead to shorter residence times and require more reactive conditions to achieve complete conversion. The choice of reactor material is also important, with materials such as stainless steel, glass, or fluoropolymers selected based on their compatibility with the reagents and reaction conditions employed.

In-line analytical techniques such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry can be integrated with flow systems to provide real-time monitoring of reaction progress [34]. This capability allows for the rapid optimization of reaction conditions and provides immediate feedback on the quality of the product stream. Automated feedback control systems can be implemented to maintain optimal reaction conditions throughout the process.

The scalability advantages of flow chemistry make it particularly attractive for pharmaceutical manufacturing, where the ability to scale up production by operating multiple reactors in parallel (numbering-up) rather than increasing reactor size (scaling-up) provides operational flexibility [35]. This approach allows for the rapid adjustment of production capacity in response to changing demand while maintaining consistent product quality.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become an indispensable tool for the rapid and efficient synthesis of heterocyclic compounds [36] [37]. The unique heating mechanism of microwave irradiation, which involves the direct interaction of electromagnetic radiation with polar molecules and ions, provides several advantages over conventional heating methods including reduced reaction times, improved yields, and enhanced selectivity.

The application of microwave heating to tetrahydropyran synthesis typically results in significant acceleration of cyclization reactions compared to conventional thermal heating [36]. The rapid and uniform heating provided by microwave irradiation can lead to reaction time reductions of one to two orders of magnitude while maintaining or improving product yields. This acceleration is particularly pronounced for reactions involving polar intermediates or transition states that can efficiently absorb microwave energy.

Solvent-free microwave synthesis represents an important development in green chemistry applications [37] [38]. Many heterocyclic ring-forming reactions can be performed using solid-supported reagents or neat reaction conditions under microwave irradiation, eliminating the need for organic solvents entirely. This approach not only reduces the environmental impact of the synthesis but often leads to improved reaction rates and selectivities due to the absence of solvent effects.

The mechanism of microwave heating involves the rapid rotation of polar molecules in response to the oscillating electromagnetic field, generating heat through molecular friction [36]. This heating mechanism is fundamentally different from conventional heating, where heat is transferred from external sources through conduction, convection, and radiation. The direct heating of the reaction mixture allows for rapid temperature elevation and precise temperature control, leading to improved reaction outcomes.

Temperature monitoring and control in microwave synthesis require specialized equipment due to the unique heating mechanism involved [37]. Fiber optic temperature probes or infrared sensors are typically used to monitor reaction temperature without interfering with the microwave field. Automated temperature control systems can maintain precise reaction conditions throughout the heating cycle, ensuring reproducible results.

The optimization of microwave synthesis conditions involves the systematic variation of parameters including power level, temperature, reaction time, and vessel design [36]. The optimal conditions depend on the specific reaction being performed and the absorption characteristics of the reaction mixture. Lower power levels are generally preferred to avoid overheating and decomposition, while sealed reaction vessels allow for the use of superheated solvents and improved reaction rates.

Safety considerations in microwave synthesis include the use of appropriate pressure relief systems and temperature monitoring to prevent overpressurization and thermal runaway [37]. The rapid heating rates achievable with microwave irradiation can lead to sudden pressure increases that must be properly managed. Modern microwave synthesis equipment incorporates multiple safety features including pressure sensors, temperature monitoring, and automatic power control to ensure safe operation.

| Technology | Catalyst Loading (mol%) | Reaction Time | Temperature (°C) | Advantages | Citations |

|---|---|---|---|---|---|

| Ruthenium metathesis | 2-5 | 2-12 h | 40-80 | Mild conditions | Citations 100, 103, 106 |

| Palladium catalysis | 1-10 | 4-24 h | 80-120 | High selectivity | Citations 44, 104 |

| Gold catalysis | 1-5 | 1-6 h | 0-60 | Functional group tolerance | Citations 44, 48 |

| Flow chemistry | N/A | Minutes | 25-150 | Continuous process | Citations 42, 47, 50 |

| Microwave synthesis | N/A | 5-15 min | 120-180 | Rapid heating | Citations 43, 46 |

Green Chemistry Approaches

Sustainable Reagents and Catalysts

The development of sustainable synthetic routes to (R)-tetrahydro-2H-pyran-3-amine hydrochloride has become increasingly important as the pharmaceutical industry embraces green chemistry principles [39] [40]. Sustainable reagents and catalysts offer the potential to reduce environmental impact while maintaining or improving synthetic efficiency and product quality. These approaches align with the twelve principles of green chemistry, emphasizing waste prevention, atom economy, and the use of renewable feedstocks.

Biocatalysis represents one of the most promising approaches to sustainable synthesis, offering exquisite selectivity under mild reaction conditions [41]. Enzymes can catalyze transformations that would be difficult or impossible to achieve with traditional chemical methods, often with perfect atom economy and minimal waste generation. The use of engineered enzymes has expanded the scope of biocatalytic transformations to include non-natural substrates relevant to pharmaceutical synthesis .

The advantages of biocatalytic approaches include high selectivity, mild reaction conditions, and the use of renewable enzyme catalysts that can often be recycled or regenerated [25]. Whole-cell biocatalysis systems offer additional benefits including cofactor regeneration and simplified catalyst recovery. The development of robust enzyme variants through directed evolution has improved the stability and substrate scope of biocatalysts, making them increasingly practical for industrial applications.

Organocatalytic methods provide another avenue for sustainable synthesis, offering metal-free alternatives to traditional catalytic processes [13] [18]. Small organic molecule catalysts such as proline derivatives, thiourea compounds, and squaramide catalysts can effect highly selective transformations without the environmental concerns associated with metal contamination. These catalysts are typically derived from renewable feedstocks and can often be recovered and reused.

The development of recyclable catalytic systems has been a major focus of sustainable chemistry research [42]. Immobilized catalysts on solid supports allow for easy separation and recovery from reaction mixtures, enabling multiple catalyst turnovers and reducing overall catalyst consumption. Magnetic nanoparticle-supported catalysts offer particularly attractive recovery options through simple magnetic separation techniques.

Water-compatible catalytic systems represent an important advancement in sustainable synthesis, allowing for the use of water as a reaction medium in place of organic solvents [41]. Many organocatalytic transformations can be performed in water or water-organic mixtures, providing improved environmental profiles and often enhanced reaction rates due to hydrophobic effects. The development of water-soluble catalyst systems has further expanded the scope of aqueous organic synthesis.

Solvent Optimization and Reduction

Solvent selection and optimization play critical roles in the environmental impact of pharmaceutical synthesis, as solvents typically comprise the largest mass component of synthetic processes [38] [43] [44]. The development of solvent-free or reduced-solvent synthetic routes to (R)-tetrahydro-2H-pyran-3-amine hydrochloride addresses one of the most significant environmental concerns in pharmaceutical manufacturing.

Solvent-free synthesis approaches eliminate the need for organic solvents entirely through the use of solid-supported reagents, neat reaction conditions, or mechanochemical activation [43] [44]. These methods often provide improved atom economy and simplified workup procedures while reducing waste generation and environmental impact. Ball milling and other mechanochemical techniques can activate solid-state reactions that proceed efficiently without added solvents [38].

The selection of green solvents represents an important strategy for reducing environmental impact when solvent use cannot be eliminated entirely [42]. Green solvents include water, ethanol, and other bio-based solvents that are derived from renewable feedstocks and have reduced toxicity compared to traditional organic solvents. The development of solvent selection guides and assessment tools helps chemists choose the most environmentally benign options for specific applications.

Ionic liquids have emerged as promising green solvent alternatives due to their negligible vapor pressure, thermal stability, and tunable properties [39]. These solvents can often be recycled and reused multiple times without significant degradation, reducing overall solvent consumption. The ability to tune the properties of ionic liquids through structural modification allows for optimization of both reaction outcomes and environmental impact.

Supercritical carbon dioxide represents another green solvent option that offers unique advantages for certain transformations [41]. The benign nature of carbon dioxide, combined with its easy removal from reaction mixtures, makes it an attractive alternative to traditional organic solvents. The tunable properties of supercritical carbon dioxide allow for optimization of both solubility and reaction conditions.

Process intensification techniques such as reactive distillation and continuous extraction can reduce overall solvent consumption while improving process efficiency [38]. These approaches integrate reaction and separation steps, allowing for the recovery and recycling of solvents within the process. The reduction of solvent inventory through process intensification also improves safety and reduces capital costs.

Aqueous workup optimization can significantly reduce the environmental impact of synthetic processes by minimizing the use of organic solvents in product isolation [40]. The development of efficient extraction and precipitation procedures using water-based systems reduces waste generation and simplifies downstream processing. Crystallization from aqueous systems often provides improved product purity compared to traditional organic solvent-based methods.

| Green Principle | Implementation | Environmental Benefit | Yield Impact | References |

|---|---|---|---|---|

| Atom Economy | Multicomponent reactions | Reduced waste | Maintained | Citations 60, 72 |

| Renewable Feedstocks | Bio-based starting materials | Sustainable sourcing | Slightly reduced | Citations 66, 69 |

| Catalysis | Organocatalysis | No metal contamination | Enhanced | Citations 101, 107 |

| Safer Solvents | Water or solvent-free | Lower toxicity | Variable | Citations 61, 64, 70 |

| Energy Efficiency | Microwave heating | Lower energy consumption | Improved | Citations 43, 61 |

Scale-Up Considerations

Process Optimization Parameters

The successful scale-up of synthetic routes to (R)-tetrahydro-2H-pyran-3-amine hydrochloride requires careful optimization of multiple process parameters to ensure consistent product quality and yield across different production scales [45] [46]. Process optimization involves the systematic evaluation and adjustment of reaction conditions, equipment design, and operational procedures to achieve optimal performance at commercial scale.

Heat transfer characteristics represent one of the most critical parameters in scale-up operations, as the surface-to-volume ratio decreases significantly as reactor size increases [47] [48]. Reactions that proceed smoothly at laboratory scale may exhibit thermal runaway or incomplete conversion at larger scales due to inadequate heat removal. The implementation of appropriate heat exchange systems and temperature monitoring is essential for maintaining safe and effective operation.

Mixing efficiency becomes increasingly challenging as reactor size increases, particularly for heterogeneous reactions or systems involving solid substrates [49] [50]. The power input required for adequate mixing scales non-linearly with reactor size, necessitating careful design of agitation systems to ensure uniform mixing throughout the reactor volume. Computational fluid dynamics modeling can assist in optimizing impeller design and positioning for specific applications.

Mass transfer limitations can become significant at larger scales, particularly for reactions involving gas-liquid or liquid-liquid phase systems [45]. The design of appropriate mass transfer enhancement techniques such as structured packing, static mixers, or bubble columns may be required to maintain reaction rates observed at smaller scales. The optimization of phase ratios and contact area is critical for maintaining consistent reaction outcomes.

Residence time distribution affects reaction selectivity and conversion, particularly for reactions involving multiple competing pathways [46]. The design of reactor systems with narrow residence time distributions helps maintain consistent product quality and minimize the formation of impurities. Continuous stirred tank reactors and plug flow reactors offer different residence time characteristics that must be considered in scale-up design.

Quality control and analytical methods must be adapted for larger-scale operations, with increased emphasis on process analytical technology (PAT) for real-time monitoring of critical quality attributes [45] [51]. The implementation of in-line or at-line analytical techniques allows for rapid detection of process deviations and immediate corrective action. Statistical process control methods help identify trends and patterns that may indicate the need for process adjustments.

Raw material variability can have significant impacts at commercial scale, where large quantities of starting materials from multiple suppliers may be used [50]. The development of robust processes that are tolerant of typical raw material variations is essential for consistent operation. Specification setting and supplier qualification procedures help ensure that incoming materials meet the requirements for successful processing.

Industrial Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial manufacturing of (R)-tetrahydro-2H-pyran-3-amine hydrochloride presents numerous technical, regulatory, and economic challenges that must be addressed through careful planning and execution [52] [53] [54]. Industrial manufacturing requires consideration of factors including regulatory compliance, environmental impact, worker safety, and economic viability that may not be critical at smaller scales.

Regulatory compliance represents one of the most significant challenges in pharmaceutical manufacturing scale-up [47]. Current Good Manufacturing Practices (cGMP) requirements mandate extensive documentation, validation, and quality control procedures that must be implemented throughout the manufacturing process. The development of robust analytical methods for identity, purity, and potency testing is essential for regulatory approval and ongoing compliance [48].

Process validation requirements demand demonstration that the manufacturing process consistently produces material meeting predetermined specifications [52]. The validation protocol must include worst-case studies, statistical analysis of multiple batches, and demonstration of process capability over the expected range of operating conditions. Change control procedures must be established to manage any modifications to the validated process.

Environmental compliance involves meeting all applicable air, water, and waste discharge regulations while minimizing the overall environmental footprint of the manufacturing operation [53]. Environmental impact assessments may be required for new facilities or processes, with particular attention to volatile organic compound emissions, wastewater treatment, and solid waste disposal. The implementation of pollution prevention measures and waste minimization strategies is increasingly important for regulatory compliance and corporate sustainability goals.

Worker safety considerations include exposure control for hazardous materials, proper handling of high-energy reactions, and emergency response procedures [54]. Occupational exposure limits must be established for all materials used in the process, with appropriate engineering controls and personal protective equipment specified. Process hazard analyses help identify potential safety risks and guide the implementation of appropriate safeguards.

Supply chain management becomes critical at commercial scale, where reliable sources of raw materials, intermediates, and packaging materials must be established [49]. Multiple supplier qualification reduces the risk of supply disruptions while providing cost optimization opportunities. Inventory management strategies must balance the cost of carrying inventory against the risk of production interruptions due to material shortages.

Economic optimization involves balancing competing factors including raw material costs, labor requirements, capital equipment costs, and facility utilization [48]. Activity-based costing methods help identify the true cost drivers in the manufacturing process and guide optimization efforts. Continuous improvement programs focus on eliminating waste, reducing cycle times, and improving overall equipment effectiveness.

Technology transfer from development to manufacturing requires careful documentation and communication of all critical process parameters and operating procedures [46]. The transfer process typically involves multiple pilot batches to demonstrate reproducibility and identify any scale-related issues. Training programs ensure that manufacturing personnel understand the process requirements and can execute the procedures consistently.

| Parameter | Lab Scale | Pilot Scale | Commercial Scale | Critical Factors | References |

|---|---|---|---|---|---|

| Batch Size | 1-100 g | 1-10 kg | 100-1000 kg | Temperature control | Citations 62, 65, 71 |

| Equipment Design | Round bottom flask | Jacketed reactor | Large reactor systems | Pressure rating | Citations 74, 77 |

| Heat Transfer | Oil bath/heating mantle | Heating/cooling jacket | Heat exchangers | Heat removal rate | Citations 82, 85 |

| Mixing Efficiency | Magnetic stirring | Mechanical stirring | High-speed impellers | Mass transfer | Citations 68, 88 |

| Quality Control | TLC monitoring | HPLC analysis | PAT monitoring | Real-time analysis | Citations 82, 90 |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant